molecular formula C6H7N3O2S B2946796 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile CAS No. 2121600-04-0

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile

Cat. No.: B2946796
CAS No.: 2121600-04-0
M. Wt: 185.2
InChI Key: VNZMRKPUUYVNRL-UHFFFAOYSA-N
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Description

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile is a heterocyclic compound featuring an imidazole ring substituted with a methyl group, a methylsulfonyl group, and a carbonitrile group

Preparation Methods

The synthesis of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through various methods such as the Debus-Radziszewski imidazole synthesis or the Van Leusen reaction.

    Substitution Reactions: The methyl group is introduced via alkylation reactions, while the methylsulfonyl group is added through sulfonation reactions using reagents like methylsulfonyl chloride.

    Nitrile Formation: The carbonitrile group is introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its nitrile group can form interactions with active sites of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

1-Methyl-2-methylsulfonylimidazole-4-carbonitrile can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the methylsulfonyl and carbonitrile groups, resulting in different chemical properties and reactivity.

    2-Methylsulfonylimidazole: Lacks the methyl and carbonitrile groups, affecting its biological activity and applications.

    4-Cyanoimidazole: Lacks the methyl and methylsulfonyl groups, leading to different interactions with molecular targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-methyl-2-methylsulfonylimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-9-4-5(3-7)8-6(9)12(2,10)11/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZMRKPUUYVNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1S(=O)(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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